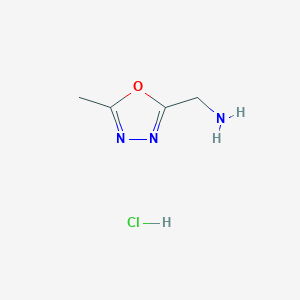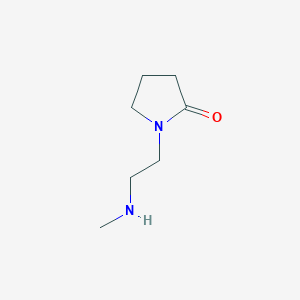
5,5-Dimetil-1,3-diazinana-2,4-diona
Descripción general
Descripción
5,5-Dimethyl-1,3-diazinane-2,4-dione is a chemical compound with the molecular formula C6H10N2O2 It is a derivative of diazinane and is characterized by the presence of two methyl groups at the 5th position and a dione functional group at the 2nd and 4th positions
Aplicaciones Científicas De Investigación
5,5-Dimethyl-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
Target of Action
It is known that diazinanes, the class of compounds to which 5,5-dimethyl-1,3-diazinane-2,4-dione belongs, are nitrogen-containing heterocycles .
Mode of Action
A related compound, 1,3-dibromo-5,5-dimethylhydantoin, is known to act as a source of bromine, equivalent to hypobromous acid
Biochemical Pathways
It is known that diazinanes can exist in three isomeric forms depending on the relative position of the two nitrogen atoms , which may influence their interaction with biochemical pathways.
Result of Action
It is known that diazinanes are a class of nitrogen-containing heterocycles , which suggests they may interact with biological systems in a manner characteristic of such compounds.
Análisis Bioquímico
Biochemical Properties
5,5-Dimethyl-1,3-diazinane-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nitrogen metabolism. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex. This compound’s ability to form stable complexes with enzymes makes it a valuable tool in biochemical studies .
Cellular Effects
The effects of 5,5-Dimethyl-1,3-diazinane-2,4-dione on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in nitrogen metabolism, leading to altered metabolic fluxes within the cell. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 5,5-Dimethyl-1,3-diazinane-2,4-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and either inhibits or activates their activity. This binding often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,5-Dimethyl-1,3-diazinane-2,4-dione can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered metabolic fluxes and gene expression patterns. These temporal effects are important to consider when designing experiments involving this compound .
Dosage Effects in Animal Models
The effects of 5,5-Dimethyl-1,3-diazinane-2,4-dione vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can lead to adverse effects, such as cellular toxicity and altered metabolic fluxes. These dosage-dependent effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .
Metabolic Pathways
5,5-Dimethyl-1,3-diazinane-2,4-dione is involved in several metabolic pathways, particularly those related to nitrogen metabolism. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic fluxes and metabolite levels. For example, this compound can modulate the activity of enzymes involved in the synthesis and degradation of nitrogen-containing compounds, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, 5,5-Dimethyl-1,3-diazinane-2,4-dione is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of 5,5-Dimethyl-1,3-diazinane-2,4-dione is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can modulate enzyme activity and metabolic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1,3-diazinane-2,4-dione can be achieved through several methods. One common approach involves the reaction of dimethylamine with phosgene, followed by cyclization to form the diazinane ring. Another method includes the reaction of urea with acetone under acidic conditions, leading to the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of 5,5-Dimethyl-1,3-diazinane-2,4-dione often involves continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound. For example, a continuous flow reactor can be used to mix the reactants and control the reaction conditions precisely, resulting in high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce hydroxyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: Similar in structure but with a cyclohexane ring instead of a diazinane ring.
5,5-Dimethyl-1,3-imidazolidine-2,4-dione: Contains an imidazolidine ring and is used in similar applications.
Uniqueness
5,5-Dimethyl-1,3-diazinane-2,4-dione is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields .
Propiedades
IUPAC Name |
5,5-dimethyl-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-6(2)3-7-5(10)8-4(6)9/h3H2,1-2H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYRSDBUVNSJBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611768 | |
| Record name | 5,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26239-26-9 | |
| Record name | 5,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B1357936.png)

![5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1,2,4]TRIAZINE](/img/structure/B1357939.png)
![6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1357946.png)



![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1357960.png)

